2-Acetamido-3-phenylpropanol
Overview
Description
2-Acetamido-3-phenylpropanol is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylpropanol and contains both an acetamido group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-3-phenylpropanol can be synthesized through several methods. One common approach involves the reduction of 2-acetamido-3-phenylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or nitrile. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-phenylpropanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Acetamido-3-phenylpropanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetamido-3-phenylpropanol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s acetamido group and hydroxyl group play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanol: A structurally similar compound with a hydroxyl group but lacking the acetamido group.
2-Acetamido-3-phenylpropanoic acid: Contains an acetamido group and a carboxylic acid group instead of a hydroxyl group.
Phenylpropanolamine: A related compound with a similar backbone but different functional groups.
Uniqueness
2-Acetamido-3-phenylpropanol is unique due to the presence of both an acetamido group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-(1-hydroxy-3-phenylpropan-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(14)12-11(8-13)7-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDZNDUPIRUYLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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